bfr-2 protein
Description
Historical Context and Initial Characterization of BFR-2 Protein
The historical context and initial characterization of the eukaryotic this compound are linked to its identification as a protein involved in various cellular pathways. In Saccharomyces cerevisiae (fission yeast), Bfr2 (SPAC664.08c) was identified as a protein involved in ribosome biogenesis pombase.org. Early studies in yeast also revealed that Bfr1 (a protein related to human HDLBP, which is part of the vigilin (B1175920) protein family) and Scp160 were endoplasmic reticulum-associated proteins known to interact with polysomes researchgate.net. The human homolog, AATF (BFR-2), has been characterized for its roles in transcriptional regulation, checkpoint control, and apoptosis ebi.ac.uk. Initial characterization efforts aimed to understand its localization, interaction partners, and the cellular processes it influences. For instance, human AATF/Che-1 was found to form a nucleolar protein complex with NGDN and NOL10, essential for 40S ribosomal subunit synthesis ebi.ac.uk. Similarly, in yeast, Bfr2 and Enp2 were shown to interact with the DEAD-box RNA helicase Dbp4 in distinct complexes nih.gov. These early findings established BFR-2 as a protein involved in fundamental cellular activities, particularly within the nucleolus and in processes related to RNA metabolism and protein synthesis.
Functional Overview and Biological Significance of this compound
This compound plays a significant role in several key eukaryotic cellular processes. A primary function identified for BFR-2, particularly in yeast, is its involvement in ribosome biogenesis. It is a component of the SSU processome and 90S preribosomes, which are crucial for the maturation of the small ribosomal subunit yeastgenome.org. Bfr2 participates in the early cleavages necessary for 18S rRNA production and associates with the U3 snoRNA and the U3-specific protein Mpp10 nih.gov. The interaction between Bfr2 and other proteins like Dbp4 and Enp2 is also critical for these processes, suggesting that BFR-2 acts as a bridge between different components of the ribosome assembly machinery nih.gov.
Beyond ribosome biogenesis, the human homolog AATF/BFR-2 has been implicated in broader cellular functions. It is known to be a multivalent adaptor connecting transcriptional regulation, checkpoint control, and apoptosis ebi.ac.uk. AATF has been shown to inhibit the production of amyloid beta peptide 1-42 by directly interacting with Par-4 ebi.ac.uk. This highlights its potential involvement in cellular stress responses and disease pathways.
Research findings indicate that BFR-2's function can be modulated by various factors. In yeast, the expression of the BFR2 gene is regulated at the transcriptional level and through the degradation of its product yeastgenome.org. Furthermore, BFR-2 undergoes post-translational modifications such as phosphorylation and ubiquitination, which can influence its activity and interactions pombase.org.
While some search results mention "BFR" in the context of bacterioferritins involved in iron storage and oxidative stress in bacteria researchgate.netnih.govplos.orgacs.org, or "BFR training" related to blood flow restriction and muscle hypertrophy in humans nih.govresearchgate.netnih.gov, these refer to different proteins or physiological concepts and are not within the scope of this article on the eukaryotic this compound.
Broader Implications of this compound Research for Cellular Biology
Research into this compound has broader implications for understanding fundamental aspects of cellular biology. Its established role in ribosome biogenesis in organisms like yeast provides insights into the complex and tightly regulated process of creating the cellular machinery responsible for protein synthesis. Given the conservation of many cellular processes across eukaryotes, findings related to yeast Bfr2 likely inform our understanding of similar mechanisms in other organisms, including humans.
The identification of the human homolog AATF and its involvement in transcriptional regulation, cell cycle control, and apoptosis links BFR-2 to critical pathways maintaining cellular homeostasis and preventing disease. Its interaction with proteins involved in these processes suggests it may serve as a regulatory node. For example, its ability to inhibit amyloid beta peptide production ebi.ac.uk points to a potential role in neurodegenerative processes.
Furthermore, the study of BFR-2's interactions with other proteins, such as DEAD-box RNA helicases nih.gov, contributes to our understanding of how these enzymes are recruited and function within larger cellular complexes. The characterization of its post-translational modifications pombase.org provides insights into the dynamic regulation of its activity in response to cellular signals.
Compound Names and PubChem CIDs
Finding a specific PubChem CID for the eukaryotic this compound itself is challenging as PubChem primarily focuses on small molecules. Proteins are typically cataloged in protein databases like UniProt or NCBI Protein. However, related entries or components might have PubChem CIDs. Based on the search results, the human homolog is AATF. While a direct CID for the protein sequence isn't standard in PubChem, related concepts or interacting small molecules might have CIDs. PubChem does list entries for some proteins, often linked to gene information. A search for "AATF protein pubchem" or "BFR2 protein pubchem" did not yield a direct small molecule CID for the protein. However, some searches returned CIDs for unrelated substances that happened to contain "BFR" in their description or context, such as Buformin (CID 2468) nih.gov or 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (CID 18728) nih.gov, which are not the protein . The German Federal Institute for Risk Assessment (BfR) is also mentioned in a document with "BfR 2 GO" bund.de, but this refers to an institution, not the protein.
Properties
CAS No. |
138880-49-6 |
|---|---|
Molecular Formula |
C11H18O4 |
Synonyms |
bfr-2 protein |
Origin of Product |
United States |
Molecular Genetics and Transcriptional Regulation of Bfr 2 Protein
Gene Locus and Genomic Organization of BLMP-1 Protein Encoding Sequences
The gene encoding the BLMP-1 protein, blmp-1, is located on chromosome II of the C. elegans genome. The genomic organization of blmp-1 consists of multiple exons and introns, which are transcribed and subsequently spliced to form the mature mRNA that is translated into the functional protein.
Mutational analysis has provided insight into its structure. For instance, various alleles have been identified that disrupt its function through different molecular lesions:
ns823: A splice-donor mutation affecting intron 6. nih.gov
ns830: Two point mutations within exon 3, leading to amino acid changes (A205V) and a premature stop codon (K348Stop). nih.gov
tm548 and s71: Previously identified alleles also confirmed to impact BLMP-1 function. nih.gov
This genetic evidence underscores the importance of the correct genomic organization and splicing for the production of a functional BLMP-1 protein.
Transcriptional Control Mechanisms Governing BLMP-1 Protein Expression
The expression of BLMP-1 is tightly regulated both spatially and temporally throughout development. Immunostaining has revealed its presence in various tissues at specific larval stages, including hypodermal and seam cells, vulval cells, and posterior intestinal cells. plos.org Notably, its messenger RNA (mRNA) and protein levels show a significant increase during the L2 (second larval) stage. oup.com
BLMP-1 itself functions as a key transcriptional repressor, directly binding to the regulatory DNA sequences of its target genes to inhibit their transcription. This mechanism is central to its role in controlling developmental events.
Key Transcriptional Targets of BLMP-1:
ced-9: BLMP-1 binds to the regulatory region of the anti-apoptotic gene ced-9 (a homolog of human BCL2) and represses its transcription immediately before the onset of programmed cell death in the tail-spike cell. nih.gov, nih.gov This repression is essential for allowing the cell to die.
unc-5: In the context of distal tip cell (DTC) migration, BLMP-1 prevents the precocious dorsalward turning of these cells by directly inhibiting the transcription of the guidance receptor gene unc-5. plos.org
lin-29: BLMP-1 indirectly represses unc-5 by inhibiting the precocious expression of lin-29, another transcription factor that activates unc-5. plos.org
Stress Response Genes: Microarray studies have identified several downstream targets of blmp-1 involved in stress-resistant development, including npr-3, nhr-23, ptr-4, and sams-1. oup.com
Post-Transcriptional and Post-Translational Regulatory Pathways Affecting BLMP-1 Protein Abundance and Activity
The abundance and activity of the BLMP-1 protein are subject to regulation after the gene has been transcribed. These pathways ensure that the protein is active only when and where it is needed.
One of the key regulatory interactions is with the protein DRE-1, the C. elegans homolog of FBXO11. oup.com DRE-1 is an F-box protein, which are common components of ubiquitin ligase complexes that target proteins for degradation. The interaction between BLMP-1 and DRE-1 suggests that the stability and turnover of the BLMP-1 protein are controlled via the ubiquitin-proteasome system. oup.com This interaction is conserved, as mammalian BLIMP-1 also interacts with FBXO11. oup.com
Furthermore, BLMP-1 is involved in epigenetic regulation. It controls the expression of sams-1, the gene for S-adenosyl methionine synthase, which is the enzyme responsible for producing the methyl group donor for histone methylation. oup.com By regulating sams-1, BLMP-1 influences the levels of histone methylation, thereby affecting chromatin structure and broader gene expression patterns during stress-induced dauer development. oup.com
Genetic Interactions and Modifier Roles of BLMP-1 in Cellular Phenotypes
BLMP-1 functions within complex genetic networks, where its interactions with other genes are critical for modulating cellular and developmental outcomes. Its role often involves acting in parallel with or as part of a regulatory circuit with other key developmental genes. For example, in controlling developmental timing, BLMP-1 and DRE-1 function together. nih.gov, nih.gov These genetic interactions are crucial for integrating temporal and spatial signals to ensure robust developmental phenotypes.
Below is a table detailing the known genetic interactions of blmp-1 and their phenotypic consequences.
| Interacting Gene | Molecular Function of Interactor | Cellular/Developmental Phenotype | Nature of Interaction | Reference |
|---|---|---|---|---|
| dre-1 | F-box protein (component of ubiquitin ligase) | Developmental timing, tail-spike cell death | Functions in parallel to repress ced-9 and inhibit cell death | nih.gov, nih.gov |
| daf-12 | Nuclear hormone receptor | Distal tip cell (DTC) migration timing | Acts in a regulatory circuit with blmp-1 | plos.org |
| lin-29 | Zinc-finger transcription factor | Distal tip cell (DTC) migration timing | BLMP-1 represses the precocious expression of lin-29 | plos.org |
| ced-9 | Anti-apoptotic protein (BCL2 homolog) | Programmed cell death | BLMP-1 is an upstream transcriptional repressor of ced-9 | nih.gov, nih.gov |
| lin-40 | Metastasis-associated protein 1 (MTA1) homolog | Dauer formation (stress resistance) | Physical interaction; cooperate to regulate stress-specific development | oup.com |
| sams-1 | S-adenosyl methionine synthase | Histone methylation, dauer formation | BLMP-1 regulates the expression of sams-1 | oup.com |
Structural Biology and Biophysical Characterization of Bfr 2 Protein
Primary Sequence Features and Predictive Motif Analysis of BFR-2 Protein
The primary structure of the this compound, particularly in model organisms like Saccharomyces cerevisiae, provides initial clues into its function and domain organization. The S. cerevisiae this compound (UniProt ID: Q06631) consists of 534 amino acids uniprot.org. Analysis of its sequence and that of its orthologs, such as in Gymnopilus dilepis (UniProt ID: A0A409VK64), reveals several key predictive motifs and features uniprot.org.
Predictive analysis identifies multiple functional regions within the BFR-2 sequence. These include a significant coiled-coil region, an AATF leucine (B10760876) zipper-containing domain, and regions predicted to be intrinsically disordered uniprot.org. Such disordered regions are often involved in flexible binding and protein-protein interactions. Furthermore, the sequence exhibits compositional bias, with specific segments enriched in acidic residues, which can play a role in electrostatic interactions with other molecules uniprot.org. Protein sequence motifs are conserved patterns that serve as signatures for protein families and are often predictive of function nih.govnih.govrcsb.org.
| Feature/Motif | Position (Residue Number) | Description |
|---|---|---|
| Disordered Region | 54-160 | A region predicted to lack a fixed three-dimensional structure, potentially involved in flexible interactions. |
| Compositional Bias (Acidic) | 81-106, 123-139 | Segments enriched in acidic amino acid residues (e.g., Aspartate, Glutamate). |
| AATF Leucine Zipper-Containing Domain | 170-302 | A domain belonging to the AATF/Bfr2 family, often mediating protein dimerization and interactions. |
| Coiled-Coil Region | 223-250 | A structural motif predicted to form a supercoiled structure of alpha-helices, crucial for protein oligomerization. |
Experimentally Determined Structures of this compound and its Complexes
While the structure of the isolated full-length this compound has not been determined, significant progress has been made in visualizing it within a large macromolecular assembly.
The structure of the this compound in a complex with its binding partner, Lcp5, has been determined as part of the yeast small subunit (90S) processome using cryo-electron microscopy nih.govnih.gov. The 90S processome is a massive and dynamic ribonucleoprotein particle responsible for the early maturation of the small ribosomal subunit nih.gov.
In a 2022 study, the 90S particle was isolated from yeast cells and its structure was determined at a resolution ranging from 3.99 Å to 7.24 Å nih.govnih.gov. Within the resulting cryo-EM density map, the BFR-2-Lcp5 subcomplex was clearly observed. This visualization provided the first experimental glimpse into the architecture of BFR-2 in its functional context, showing how it is integrated within the larger ribosome assembly machinery nih.gov. The use of cryo-EM is particularly well-suited for studying large and flexible complexes like the 90S processome, which are often intractable to other structural biology techniques like X-ray crystallography ucl.ac.uk.
The interpretation of the cryo-EM density map for the BFR-2-Lcp5 complex was significantly aided by computational modeling using AlphaFold, an artificial intelligence system that predicts protein structures from their amino acid sequences nih.govebi.ac.ukdeepmind.google. Prior to this study, no high-resolution structural model for the BFR-2-Lcp5 complex was available nih.govnih.gov.
| Methodology | Assembly | Resolution | Key Findings |
|---|---|---|---|
| Cryo-Electron Microscopy (cryo-EM) | Yeast Small Subunit (90S) Processome | 3.99 - 7.24 Å | Revealed the overall architecture of the BFR-2-Lcp5 complex within the 90S particle. |
| AlphaFold Prediction | BFR-2-Lcp5 Heterodimer | N/A (Computational Model) | Provided a high-quality atomic model that was successfully fitted into the cryo-EM density map. |
Structural Insights into this compound Conformational Dynamics
The structural data, combined with predictive models, offers insights into the dynamic nature of the this compound. The presence of predicted disordered regions and the variable confidence scores in AlphaFold models suggest that BFR-2 possesses significant flexibility uniprot.orgrcsb.orgnih.gov. This intrinsic dynamism is likely crucial for its function within the highly dynamic 90S processome frontiersin.org.
The study of the BFR-2-Lcp5 complex revealed that its interaction mimics that of another protein complex, Rrp6-Rrp47, which is part of the exosome, a key RNA processing machine nih.govnih.gov. This functional analogy suggests that the BFR-2-Lcp5 complex plays a regulatory role, likely through conformational changes, to control transitions within the 90S particle during ribosome maturation nih.gov. Understanding how protein dynamics are encoded in the primary sequence is a critical step in predicting function and is an active area of research involving computational methods like molecular dynamics simulations nih.govbiorxiv.orgarxiv.org.
Role of Coiled-Coil Motifs in this compound Architecture and Interactions
A prominent feature of the this compound is its coiled-coil domain uniprot.orguniprot.org. Coiled-coils are structural motifs where two or more alpha-helices wrap around each other to form a supercoil wikipedia.org. These motifs are one of the most common mediators of protein-protein interactions, providing both specificity and stability to protein complexes nih.govresearchgate.net.
In BFR-2, the coiled-coil motif, which is part of the larger AATF leucine zipper-containing domain, is fundamental to its architecture and its ability to interact with other proteins uniprot.org. The structure of the BFR-2-Lcp5 complex confirms that this region is crucial for mediating the stable association between the two proteins nih.govnih.gov. This interaction forms a functional module that is essential for the proper incorporation of the 5' domain of the 18S rRNA into the 90S processome nih.gov. Coiled-coil domains can act as scaffolds, molecular spacers, or dynamic levers within protein complexes, and in BFR-2, they appear to serve as a critical dimerization and interaction hub wikipedia.orgnih.govfrontiersin.org.
Compound and Protein Mentioned:
| Compound/Protein Name |
|---|
| BFR-2 (Brefeldin A resistance protein 2) |
| Lcp5 |
| Dbp4 |
| Enp2 |
| Kre33 |
| Pih1 |
| Rrp6 |
Subcellular Localization and Dynamic Distribution of Bfr 2 Protein
Steady-State Compartmentalization of BFR-2 Protein
Under steady-state conditions, the this compound is predominantly compartmentalized within the nucleolus of yeast cells. This localization is consistent across multiple studies and databases uniprot.orguniprot.orgustc.edu.cnyeastrc.orgthebiogrid.org. The nucleolus is the primary site for ribosomal RNA (rRNA) synthesis and ribosome assembly in eukaryotes.
Furthermore, BFR-2 is identified as a component of the 90S preribosome, also known as the small-subunit (SSU) processome uniprot.orgyeastrc.orgthebiogrid.org. The 90S preribosome is a large, transient complex that forms in the nucleolus and is essential for the early steps of SSU-rRNA processing and the assembly of the 40S ribosomal subunit. The presence of BFR-2 within this complex underscores its crucial role in the initial stages of ribosome biogenesis.
Research findings consistently place BFR-2 within these nucleolar structures, highlighting its stable association with the machinery responsible for generating the small ribosomal subunit.
| Cellular Compartment | Description | Supporting Evidence |
| Nucleolus | Primary site of ribosome biogenesis | uniprot.orguniprot.orgustc.edu.cnyeastrc.orgthebiogrid.org |
| 90S Preribosome (SSU Processome) | Complex involved in early 40S ribosomal subunit assembly | uniprot.orgyeastrc.orgthebiogrid.org |
Context-Dependent Relocalization of this compound Within Cellular Structures
While the nucleolus represents the primary steady-state location, the this compound exhibits dynamic associations within the context of the complex and stepwise process of ribosome biogenesis. The composition of pre-ribosomal complexes is highly dynamic, with factors associating and dissociating as maturation proceeds oup.com.
BFR-2 has been shown to interact with other nucleolar proteins involved in ribosome biogenesis, such as the DEAD-box RNA helicase Dbp4 and the protein Enp2 oup.comresearchgate.net. These interactions are crucial for the function of BFR-2 in pre-rRNA processing. Studies investigating the sedimentation profiles of these proteins indicate that Bfr2, Dbp4, and Enp2 can co-sediment in complexes, suggesting their presence in the same molecular assemblies at certain stages of ribosome maturation oup.com. Specifically, Bfr2 and Enp2 are enriched in fractions corresponding to the 80S region of sucrose (B13894) gradients, where very little Dbp4 is found, indicating that BFR-2 is part of different complexes throughout the maturation process oup.com.
BFR-2, along with Enp2 and Lcp5, is part of the Kre33 module, which is involved in the incorporation of the 5' domain of the 18S rRNA into the 90S pre-ribosome researchgate.net. This dynamic association with different protein modules and pre-rRNA species illustrates the context-dependent nature of BFR-2's localization and interactions within the nucleolar environment during the progression of ribosome assembly researchgate.net. The transient engagement of proteins like Dbp4 with the 90S pre-ribosome at locations near where Bfr2-Lcp5 complex is found further supports the dynamic nature of these interactions researchgate.net.
The relocalization and dynamic association of BFR-2 within these pre-ribosomal complexes are essential for its role in facilitating the correct folding and processing of rRNA and the timely assembly of ribosomal subunits.
Role of Bfr 2 Protein in Ribosome Biogenesis and Rna Processing
BFR-2 Protein as an Integral Component of Preribosomal Particles
BFR-2 is found associated with large ribonucleoprotein complexes that represent intermediate stages in ribosome assembly. These include the 90S preribosome and the small subunit (SSU) processome. alliancegenome.orgyeastgenome.orgthebiogrid.orguniprot.org
Association with the 90S Preribosome
The 90S preribosome, also known as the SSU processome, is one of the earliest detectable complexes formed during ribosome biogenesis in the nucleolus. yeastgenome.orgnih.gov BFR-2 is a component of this large, multi-subunit particle. alliancegenome.orgyeastgenome.orgthebiogrid.orguniprot.org The 90S preribosome is crucial for the initial processing steps of the pre-rRNA transcript that will eventually yield the mature 18S rRNA. yeastgenome.orgnih.govnih.gov Studies have shown that BFR-2 associates with the 90S preribosome. alliancegenome.orgyeastgenome.orgthebiogrid.orguniprot.org The assembly of the 90S preribosome is a progressive process, with different modules and factors being recruited to the nascent pre-rRNA. nih.govnih.gov BFR-2, along with other proteins like Enp2 and Kre33, is part of a module that is recruited to the 5' domain of the 18S rRNA within the compacted 90S pre-ribosome. researchgate.netnih.gov
Functional Contribution to the Small Subunit (SSU) Processome
The SSU processome is a large complex, estimated to be around 80S, that is essential for the maturation of the 18S rRNA. oup.comnih.govnih.gov It contains the U3 small nucleolar RNA (snoRNA) and numerous proteins, including ribosome biogenesis factors and ribosomal proteins. oup.comnih.govnih.govnih.govresearchgate.net BFR-2 is considered a component of the SSU processome and contributes to its function. ebi.ac.ukalliancegenome.orgoup.comnih.govthebiogrid.orguniprot.orgnih.gov Although some earlier studies initially classified BFR-2 as a non-SSU processome component based on certain co-immunoprecipitation criteria, later research, including co-immunoprecipitation with U3 snoRNA and Mpp10 (a U3-specific protein), and its requirement for 18S rRNA biogenesis, supports its inclusion as a component. oup.comnih.govnih.govnih.govresearchgate.net BFR-2, along with Dbp4 and Enp2, associates in complexes that sediment at approximately 50S and 80S, with the 80S complex corresponding to the SSU processome which includes U3 snoRNA. oup.comnih.govnih.gov
Involvement of this compound in Pre-rRNA Processing Events
A key function of this compound lies in its involvement in the processing of the pre-ribosomal RNA, particularly the early cleavage steps necessary for the production of mature 18S rRNA. pombase.orgebi.ac.ukoup.comresearchgate.netnih.govuniprot.org
Facilitation of 18S Ribosomal RNA Maturation Pathways
The maturation of 18S rRNA from the initial precursor transcript (35S in yeast) involves a series of precise cleavage events. yeastgenome.orgoup.comresearchgate.netactanaturae.ru BFR-2 is required for these early processing steps that lead to the production of 18S ribosomal RNA. ebi.ac.ukoup.comresearchgate.netnih.govuniprot.orgnih.gov Depletion of BFR-2 has been shown to cause defects in pre-rRNA processing, resulting in reduced levels of mature 18S rRNA. researchgate.netnih.govasm.org
Regulation of Early Cleavage Steps (A0, A1, A2) in rRNA Processing
The early cleavage events at sites A0, A1, and A2 within the pre-rRNA are essential for the maturation of the 18S rRNA. yeastgenome.orgnih.govnih.govactanaturae.ruasm.org These cleavages occur within the context of the SSU processome. yeastgenome.orgactanaturae.ru BFR-2 is implicated in facilitating these crucial early cleavage steps. pombase.orgebi.ac.ukresearchgate.netnih.govuniprot.orgresearchgate.net Studies involving depletion of BFR-2 have demonstrated the accumulation of precursor rRNAs (such as 35S and 23S pre-rRNAs) and a decrease in the levels of intermediates (like 27SA2 and 20S pre-rRNAs) and mature 18S rRNA, consistent with impaired cleavage at sites A0, A1, and A2. researchgate.netnih.govasm.org The processing defects observed upon BFR-2 depletion are indicative of its involvement in these specific early processing events. nih.gov
Detailed research findings on the impact of BFR-2 depletion on pre-rRNA levels can be summarized in the following table:
| Pre-rRNA Species | Effect of BFR-2 Depletion | Supporting Evidence |
| 35S pre-rRNA | Accumulation | researchgate.netnih.govasm.org |
| 23S pre-rRNA | Accumulation | researchgate.netnih.govasm.org |
| 27SA2 pre-rRNA | Decrease | nih.govasm.org |
| 20S pre-rRNA | Decrease | researchgate.netnih.govasm.org |
| Mature 18S rRNA | Decrease | researchgate.netnih.govasm.org |
| Mature 25S rRNA | No significant change | nih.gov |
| Mature 5.8S rRNA | No significant change | nih.gov |
Note: This table is a representation of data discussed in the text and is not interactive in this format.
Interplay of this compound with Small Nucleolar RNAs (snoRNAs)
Small nucleolar RNAs (snoRNAs) are a class of non-coding RNAs that play critical roles in ribosome biogenesis, including guiding rRNA modification and processing. researchgate.netasm.org this compound has been shown to associate with the U3 small nucleolar RNA (snoRNA). ebi.ac.ukoup.comresearchgate.netnih.govuniprot.orgnih.gov The U3 snoRNA is an essential component of the SSU processome and is required for the early cleavage events at sites A0, A1, and A2. yeastgenome.orgactanaturae.ruasm.org The association of BFR-2 with U3 snoRNA underscores its role within the SSU processome and its involvement in U3-dependent rRNA processing steps. oup.comnih.govnih.gov BFR-2's interaction with U3 snoRNA, along with the U3-specific protein Mpp10, further supports its functional connection to the SSU processome and its role in 18S rRNA maturation. oup.comnih.govnih.gov
This compound is a nucleolar protein involved in ribosome biogenesis, a fundamental cellular process responsible for synthesizing ribosomes, the cellular machinery for protein production. nih.govoup.comnih.govpombase.orgalliancegenome.org Ribosome biogenesis is a complex and highly conserved pathway involving the transcription, processing, modification, and assembly of ribosomal RNAs (rRNAs) with ribosomal proteins. oup.comnih.gov this compound, along with other factors, plays a role in the early steps of this process, particularly those leading to the production of the 18S ribosomal RNA, a key component of the small ribosomal subunit (40S). nih.govnih.gov
Protein Protein Interaction Networks and Complexes Involving Bfr 2 Protein
Identification of Core Interacting Partners of BFR-2 Protein
BFR-2 is a crucial nucleolar protein that engages in specific interactions with several key factors involved in the early stages of 18S ribosomal RNA (rRNA) production. nih.govoup.com These interactions are fundamental to the assembly of preribosomal complexes.
A primary interacting partner of BFR-2 is Dbp4, a conserved DEAD-box RNA helicase. nih.govoup.com This interaction is significant as Dbp4 is implicated in the processing of pre-rRNA. nih.govplos.org Directed two-hybrid assays have confirmed the association between full-length Dbp4 and full-length BFR-2. oup.com This interaction is a key part of a larger protein module that facilitates the maturation of the small ribosomal subunit. nih.gov The functional relationship between BFR-2 and Dbp4 is highlighted by their shared requirement for the early cleavage steps in 18S rRNA synthesis. nih.govoup.com
BFR-2 is also found in association with a cohort of other essential nucleolar proteins. It directly interacts with Enp2, another protein required for 18S rRNA production. nih.govoup.com Furthermore, BFR-2 and Enp2 associate with the U3 small nucleolar RNA (snoRNA) and the U3-specific protein Mpp10. nih.govoup.com Another critical interacting partner is Lcp5; BFR-2 and Lcp5 form a complex that plays a structural and regulatory role within the 90S processome. nih.govnih.gov Cryo-electron microscopy studies have revealed that the central domain of BFR-2 interacts with the N-terminal domain of Lcp5, forming an extended structure that mediates long-range interactions. nih.gov
| Interacting Protein | Protein Family/Function | Method of Identification | Reference |
| Dbp4 | DEAD-box RNA helicase | Two-hybrid assay, Co-immunoprecipitation | nih.govoup.com |
| Enp2 | Nucleolar protein | Two-hybrid assay, Co-immunoprecipitation | nih.govoup.comthebiogrid.org |
| Mpp10 | U3 snoRNA-specific protein | Co-immunoprecipitation | nih.govoup.com |
| Lcp5 | Nucleolar protein | Cryo-electron microscopy, Co-immunoprecipitation | nih.govnih.gov |
Functional Interdependencies within this compound Interaction Networks
The interactions involving BFR-2 are not merely structural but are indicative of deep functional interdependencies. The coordinated action of the proteins within the BFR-2 network is essential for the progression of ribosome biogenesis. The requirement of BFR-2, Dbp4, and Enp2 for the same early processing steps of 18S rRNA synthesis demonstrates a clear functional linkage. nih.govoup.com Disruption of one component can affect the function of the entire network. For instance, the proper formation of the SSU processome, which includes BFR-2, is critical for the function of Dbp4 and the timely release of other factors like the U14 snoRNA from the pre-rRNA. nih.gov The assembly of the Kre33-Enp2-Bfr2-Lcp5 module is the final step in placing the 5' domain of the 18S rRNA, indicating a sequential and interdependent assembly process. nih.govnih.gov These findings underscore that BFR-2 operates within a tightly regulated network where the function of each component is reliant on its interaction with others to ensure the fidelity and efficiency of ribosome production.
Mechanistic Underpinnings of Bfr 2 Protein Function
Molecular Mechanisms in Endoplasmic Reticulum to Golgi Transport and Protein Flux
While direct evidence linking the C. elegans FBF-2 protein to the molecular machinery of Endoplasmic Reticulum (ER) to Golgi transport is not extensively documented, the study of compounds that disrupt this pathway, such as Brefeldin A (BFA), provides a framework for understanding the cellular context in which such proteins might operate. BFA is a fungal metabolite that inhibits protein transport from the ER to the Golgi apparatus, leading to the disassembly of the Golgi complex. wikipedia.orginvivogen.com
In C. elegans, treatment with BFA has been shown to disrupt the terminal phase of cytokinesis by preventing the necessary membrane accumulation at the cleavage furrow. nih.govnih.gov This suggests that a BFA-sensitive secretory pathway is essential for this fundamental aspect of cell division. The budding of transport vesicles from the Golgi, a critical step in protein secretion, is dependent on the ADP ribosylation factor (ARF), and BFA inhibits the activation of this factor. nih.gov
Interestingly, a gene in the yeast Saccharomyces cerevisiae, named BFR2, has been identified as a high-copy suppressor of the growth defects induced by BFA. nih.gov This suggests a role for the Bfr2p protein in counteracting the disruptive effects of BFA on the Golgi apparatus and protein influx. The expression of the yeast BFR2 gene is itself regulated, with mRNA levels increasing in response to cellular stress and nutrient availability, indicating that Bfr2p is essential for cell proliferation and mass growth. nih.gov While a direct homologous and functional relationship between the yeast Bfr2p and C. elegans FBF-2 in ER-Golgi transport has not been established, the shared nomenclature points to a potential area for future investigation into the conserved mechanisms of cellular transport and stress response.
Regulatory Roles of BFR-2 Protein in Cellular Growth and Proliferation
The primary and well-documented role of FBF-2 is in the regulation of germline stem cell (GSC) proliferation and differentiation in C. elegans. elifesciences.orgbiorxiv.org FBF-2, along with FBF-1, is essential for maintaining the pool of undifferentiated GSCs. oup.com These proteins act as translational repressors, binding to the 3' untranslated region (3'-UTR) of specific messenger RNAs (mRNAs), thereby controlling their translation into proteins. uniprot.org
FBF-1 and FBF-2 exhibit antagonistic effects on GSC dynamics. FBF-2 promotes both cell division and the entry into meiosis, while FBF-1 tends to restrict meiotic entry. elifesciences.orgnih.gov This differential regulation allows for a fine-tuning of the balance between stem cell self-renewal and differentiation. The opposing functions of FBF-1 and FBF-2 are determined by protein regions outside of their conserved RNA-binding domain. elifesciences.org
The mechanism of this regulation involves distinct interactions with the mRNA deadenylation machinery. FBF-1-mediated repression requires the CCR4-NOT deadenylase complex, which leads to the destabilization of target mRNAs. In contrast, FBF-2 appears to function independently of this complex and may even protect its target mRNAs from deadenylation. elifesciences.orgnih.gov This differential activity on a shared set of target mRNAs underlies their opposing effects on cellular proliferation and differentiation. elifesciences.org Loss of FBF-2 function can lead to a reduced rate of meiotic entry and can enhance overproliferation phenotypes in sensitized genetic backgrounds. nih.gov
| Protein | Primary Function in GSCs | Effect on Meiotic Entry | Interaction with CCR4-NOT Deadenylase |
|---|---|---|---|
| FBF-1 | Restricts differentiation | Restricts | Dependent |
| FBF-2 | Promotes proliferation and differentiation | Promotes | Independent |
Modulatory Effects of this compound on Downstream Effector Proteins and Pathways
FBF-2 modulates cellular growth and proliferation by directly repressing the translation of key downstream effector proteins. By binding to specific sequences in the 3'-UTR of their mRNAs, FBF-2 prevents the synthesis of proteins that would otherwise drive the cell out of a proliferative state and into a differentiated one. uniprot.org
Several key targets of FBF-2 have been identified, providing a clear picture of the pathways it regulates.
GLD-1 (defective in GermLine Development-1): FBF proteins repress the translation of gld-1 mRNA, which encodes a translational repressor required for meiotic entry. By inhibiting GLD-1, FBF proteins help to maintain the mitotic, proliferative state of germline stem cells. nih.gov
FEM-3 (feminization of the germline-3): In the context of sex determination within the germline, FBF proteins negatively regulate the activity of fem-3 mRNA, which is required for spermatogenesis. This regulation is crucial for the switch from sperm to oocyte production in hermaphrodites. alliancegenome.org
LIP-1 (Lateral signaling in the vulva protein-1): FBF-2 represses the expression of the phosphatase LIP-1 in the distal part of the germline's mitotic zone. uniprot.org
GLD-3 (defective in GermLine Development-3): FBF-2 negatively regulates the expression of gld-3. uniprot.org
Synaptonemal Complex Proteins: FBF also directly inhibits the expression of structural components of meiotic chromosomes, including HIM-3, HTP-1, HTP-2, SYP-2, and SYP-3. nih.gov
The interaction of FBF-2 with other proteins is also critical for its function. It interacts with GLD-3 in an RNA-independent manner and with DLC-1, which is required for the localization of FBF-2 to P granules, specialized cytoplasmic RNA granules. uniprot.org Furthermore, components of the splicing machinery have been found to contribute to the activity of FBF proteins, suggesting a complex interplay between different aspects of RNA processing and translational control. oup.com
| Target/Interactor | Molecular Class | Regulatory Effect of FBF-2 | Biological Process |
|---|---|---|---|
| gld-1 mRNA | mRNA | Translational Repression | Inhibition of meiotic entry |
| fem-3 mRNA | mRNA | Translational Repression | Regulation of sperm/oocyte switch |
| lip-1 mRNA | mRNA | Translational Repression | Regulation of germline mitotic zone |
| gld-3 mRNA | mRNA | Translational Repression | Germline development |
| Synaptonemal Complex Protein mRNAs | mRNA | Translational Repression | Inhibition of meiotic chromosome structuring |
| GLD-3 | Protein | Protein-protein interaction | Germline development |
| DLC-1 | Protein | Protein-protein interaction | Subcellular localization of FBF-2 |
Evolutionary Conservation and Comparative Biology of Bfr 2 Protein
Phylogenetic Relationships of BFR-2 Protein and its Family Members
The this compound is a member of the highly conserved AATF/Bfr2 protein family, which is found across a wide range of eukaryotic organisms. Phylogenetic analyses, which trace the evolutionary history of genes and proteins, indicate that the AATF/Bfr2 family is ancient, with its origins dating back to early eukaryotic evolution. BFR-2, identified in yeast (Saccharomyces cerevisiae), is the ortholog of the human Apoptosis Antagonizing Transcription Factor (AATF), also known as Che-1. ebi.ac.ukfrontiersin.org
The evolutionary relationships within the AATF/Bfr2 family can be depicted through phylogenetic trees, which visually represent the evolutionary distance between different family members. These trees are constructed based on sequence similarities of the proteins across various species. While a specific, universally accepted phylogenetic tree for the entire AATF/Bfr2 family is a subject of ongoing research, the available data consistently places BFR-2 and AATF within a monophyletic group, signifying a common ancestor. The branching patterns of such a tree would illustrate the divergence of this protein family as different eukaryotic lineages evolved.
The AATF/Bfr2 family is characterized by the presence of conserved protein domains, which are distinct functional and structural units within the protein. ebi.ac.uk The analysis of these domains across different species provides further insight into their evolutionary relationships. For instance, the presence of a leucine (B10760876) zipper-like motif is a characteristic feature that underscores the common ancestry and functional relatedness of these proteins.
Functional Conservation and Divergence Among this compound Orthologs
The primary and most deeply conserved function of the this compound and its orthologs is its essential role in ribosome biogenesis. embopress.orgnih.gov Ribosomes are the cellular machinery responsible for protein synthesis, a process fundamental to all life. BFR-2 in yeast, and its human counterpart AATF, are both integral components of the small subunit (SSU) processome, a large complex of proteins and RNA that directs the maturation of the 40S ribosomal subunit. ebi.ac.uk This functional conservation across vast evolutionary distances, from unicellular yeast to complex mammals, underscores the critical importance of this protein in maintaining cellular life.
Despite this core functional conservation, evidence suggests that functional divergence has occurred among BFR-2 orthologs in different lineages. This divergence often manifests as the acquisition of new functions, a process known as neofunctionalization, or the partitioning of ancestral functions between duplicated genes, known as subfunctionalization. nih.govconsensus.appresearchgate.net
In mammals, AATF has acquired additional roles beyond ribosome biogenesis. It is a multifunctional protein implicated in the regulation of apoptosis (programmed cell death), cell cycle control, and the DNA damage response. frontiersin.orgresearchgate.netuni-muenchen.de For example, AATF can interact with key regulatory proteins like p53 and Rb to influence cell fate decisions. researchgate.net This functional expansion in more complex organisms suggests an evolutionary trajectory where a fundamental cellular maintenance protein has been co-opted into more sophisticated regulatory networks.
The table below summarizes the known functions of BFR-2 and its human ortholog AATF, illustrating both conserved and diverged roles.
| Function | BFR-2 (Yeast) | AATF (Human) | Functional Status |
| Ribosome Biogenesis | Essential for 40S ribosomal subunit maturation. | Essential for 40S ribosomal subunit maturation. | Conserved |
| Apoptosis Regulation | Not established. | Antagonizes apoptosis by interacting with proteins like p53. frontiersin.orgresearchgate.net | Diverged/Neofunctionalized |
| Cell Cycle Control | Not established. | Interacts with Rb family proteins to regulate cell cycle progression. researchgate.net | Diverged/Neofunctionalized |
| DNA Damage Response | Not established. | Involved in the cellular response to DNA damage. uni-muenchen.de | Diverged/Neofunctionalized |
This functional divergence is a hallmark of orthologous genes and reflects the adaptation of organisms to different environmental pressures and the evolution of increased biological complexity. nih.govnih.gov
Evolutionary Trajectories and Adaptive Significance of this compound
The evolutionary trajectory of the this compound and its family members is intrinsically linked to the evolution of the eukaryotic cell itself. The high degree of conservation in its core function of ribosome biogenesis suggests that the ancestral AATF/Bfr2 protein was present in the Last Eukaryotic Common Ancestor (LECA) and has been under strong purifying selection ever since. Purifying selection is a type of natural selection that removes deleterious mutations from a population, thereby preserving the function of essential genes and proteins. nih.gov
The evolution of ribosome biogenesis is a complex process, with the number and complexity of ribosome biogenesis factors increasing from yeast to humans. embopress.orgnih.gov The AATF/Bfr2 protein family has been a stable component of this evolving machinery, indicating its continuous and critical role. The modular domain architecture of proteins like BFR-2 and AATF allows for the evolution of new functions without compromising the original, essential role. researchgate.net The addition of new domains or the modification of existing ones can facilitate new protein-protein interactions, leading to the integration of the protein into novel cellular pathways. researchgate.netnih.govresearchgate.net
The adaptive significance of the functional divergence observed in AATF in higher eukaryotes is likely tied to the evolution of multicellularity and the need for more intricate regulation of cell growth, proliferation, and death. The ability of AATF to participate in apoptosis and cell cycle control provides a crucial link between ribosome production (a measure of the cell's metabolic state and growth potential) and the decision to divide or undergo programmed cell death. This integration is vital for normal development and tissue homeostasis in multicellular organisms.
Research Methodologies and Advanced Techniques for Bfr 2 Protein Study
Genetic Approaches for Investigating BFR-2 Protein Function
Genetic strategies are fundamental to understanding the biological role of this compound by manipulating the gene encoding it and observing the resulting phenotypic consequences.
Gene Deletion and Mutagenesis Strategies
Gene deletion is a common approach to assess the essentiality of the BFR2 gene and the impact of its absence on cellular viability and processes. Studies in Saccharomyces cerevisiae have indicated that BFR2 is an essential gene for yeast growth. nih.govthebiogrid.org Deletion mutants of BFR2 have been shown to cause defects consistent with impaired 40S ribosomal subunit biogenesis and altered pre-rRNA processing events. nih.gov
Mutagenesis strategies, including point mutations or truncations within the BFR2 gene, can be employed to identify specific protein domains or residues crucial for BFR-2 function or interaction with other molecules. While specific detailed mutagenesis strategies for S. cerevisiae Bfr2 protein are not extensively detailed in the provided snippets, general approaches involve altering key residues predicted or known to be involved in protein-protein or protein-RNA interactions. For instance, the interaction between Dbp4 and Bfr2 is suggested to be RNA-dependent, implying that mutations affecting RNA binding sites on either protein could be informative. nih.gov
In other organisms, such as Bradyrhizobium japonicum, deletion mutants of the bacterioferritin-related gene (bfr) have been used to study its role in oxidative stress response and iron homeostasis. A bfr null mutant in B. japonicum exhibited reduced aerotolerance. nih.gov Furthermore, a synthetic lethality was observed in a double mutant lacking both bfr and mbfA (an iron export gene), highlighting a functional relationship between iron storage and export managed by these genes. plos.org
Suppressor Screen Methodologies
Suppressor screens are powerful genetic tools used to identify genes or mutations that alleviate the phenotype caused by a mutation in the gene of interest, such as BFR2. This can reveal functionally interacting proteins or alternative pathways. BFR-2 has been identified as a multicopy suppressor of sensitivity to Brefeldin A, suggesting a link to cellular processes affected by this compound, potentially related to protein transport or localization. thebiogrid.orgthebiogrid.org Suppressor screens starting with a bfr2 mutation could identify components that, when overexpressed or mutated, bypass the requirement for BFR-2 or compensate for its absence, thereby providing clues about its molecular function and pathways it participates in.
Biochemical and Cell Biological Techniques for this compound Analysis
Biochemical and cell biological methods are essential for purifying this compound, identifying its interaction partners, and characterizing the complexes it forms.
Immunoprecipitation and Co-Purification Assays for Complex Isolation
Immunoprecipitation (IP) and co-purification assays are widely used to isolate protein complexes containing BFR-2 and identify its interacting partners. These techniques typically involve using an antibody specific to BFR-2 (or a tagged version of BFR-2) to pull down the protein from cell lysates, along with any associated molecules.
Studies on S. cerevisiae Bfr2 protein have utilized immunoprecipitation to demonstrate its association with other nucleolar proteins involved in ribosome biogenesis, such as Dbp4 and Enp2. nih.govoup.com Immunoprecipitation experiments have shown that Bfr2 associates with Dbp4 and Enp2 in vivo. oup.com These assays have also revealed that Bfr2, along with Dbp4 and Enp2, associates with U3 small nucleolar RNA (snoRNA) and pre-18S ribosomal RNA species, indicating its presence in ribonucleoprotein (RNP) complexes like the small subunit (SSU) processome. nih.govnih.gov
Co-purification, often coupled with mass spectrometry (Affinity Capture-MS), allows for the high-throughput identification of proteins that associate with a bait protein like BFR-2. thebiogrid.orgthebiogrid.orgthebiogrid.org This has been instrumental in mapping the protein interaction network of BFR-2, identifying numerous potential partners in yeast preribosomal complexes. yeastrc.org
Below is a representative table showing some of the proteins found to interact with BFR-2 through co-purification and immunoprecipitation studies:
| Interacting Protein | Organism | Method(s) Used | Reference |
| Dbp4 | Saccharomyces cerevisiae | Immunoprecipitation, Co-purification | nih.govoup.comyeastrc.org |
| Enp2 | Saccharomyces cerevisiae | Immunoprecipitation, Co-purification | nih.govoup.comyeastrc.org |
| Mpp10 | Saccharomyces cerevisiae | Immunoprecipitation | nih.govoup.com |
| Lcp5 | Saccharomyces cerevisiae | Co-purification, Affinity Capture-MS | thebiogrid.orgthebiogrid.orgyeastrc.org |
| U3 snoRNA | Saccharomyces cerevisiae | Immunoprecipitation | nih.govnih.gov |
| pre-18S rRNA | Saccharomyces cerevisiae | Immunoprecipitation | nih.govnih.gov |
Sucrose (B13894) Gradient Sedimentation for Ribonucleoprotein Profiling
Sucrose density gradient sedimentation is a technique used to separate cellular components, including RNP complexes, based on their size and density. This method is valuable for determining the size and composition of complexes containing this compound.
Studies using sucrose gradient sedimentation have shown that Bfr2, Dbp4, and Enp2 co-sediment in distinct peaks, corresponding to complexes of approximately 50S and 80S in S. cerevisiae. nih.govnih.gov The 80S peak is consistent with the size of the SSU processome, where Bfr2 is found associated with U3 snoRNA. nih.govnih.gov The 50S complex, however, contains Bfr2, Dbp4, and Enp2 but not U3 snoRNA, suggesting that Bfr2 participates in multiple complexes during ribosome biogenesis. nih.govnih.gov Depletion of Bfr2 has been shown to alter the sedimentation profile of Dbp4 and Enp2, further supporting their association and the role of Bfr2 in the integrity or assembly of these complexes. nih.govresearchgate.net
The following table summarizes sedimentation data for Bfr2 and associated proteins:
| Protein | Sedimentation Peak(s) (Approximate S value) | Associated RNA (in peak) | Reference |
| Bfr2 | 50S, 80S | U3 snoRNA (80S) | nih.govnih.gov |
| Dbp4 | 50S, 80S | U3 snoRNA (80S) | nih.govnih.gov |
| Enp2 | 50S, 80S | U3 snoRNA (80S) | nih.govnih.gov |
RNA and Protein Electrophoretic Mobility Shift Assays
Electrophoretic Mobility Shift Assays (EMSA), also known as gel shift assays, are in vitro techniques used to detect and characterize protein-nucleic acid interactions. This method relies on the principle that a protein-bound nucleic acid fragment (RNA or DNA) migrates slower through a non-denaturing gel than the unbound nucleic acid.
While specific EMSA data for Bfr2 protein directly binding to RNA is not detailed in the provided search results concerning the yeast Bfr2, EMSA is a standard technique for studying protein-RNA interactions. nih.govthermofisher.commdpi.com The association of S. cerevisiae Bfr2 with U3 snoRNA and pre-rRNA, as shown by immunoprecipitation, suggests that BFR-2 may directly or indirectly interact with these RNA molecules. nih.govnih.gov EMSA could be used to determine if purified Bfr2 protein directly binds to specific RNA sequences within U3 snoRNA or pre-rRNA and to measure the binding affinity (KD). nih.gov
In the context of bacterial bacterioferritin (Bfr), EMSA has been used to study the binding of the RNA-binding protein CsrA to bfr transcripts, demonstrating specific, high-affinity binding. researchgate.net This illustrates the application of EMSA to study regulatory protein interactions with bfr mRNA.
Protein Electrophoretic Mobility Shift Assay (PEMSA) is a variation of EMSA used to study protein modifications, such as changes in redox state, which can affect protein migration in a gel. bitesizebio.com While not directly linked to BFR-2 in the provided results, PEMSA could potentially be applied to study post-translational modifications of BFR-2 that might influence its function or interactions.
Structural and Biophysical Methods for this compound Characterization
Structural and biophysical methods provide insights into the three-dimensional arrangement and physical properties of this compound, which are essential for understanding its function.
Cryo-Electron Microscopy (cryo-EM) for High-Resolution Structure Determination
Cryo-Electron Microscopy (cryo-EM) has been employed to determine the high-resolution structure of protein complexes involving this compound. For instance, cryo-EM was used in conjunction with AlphaFold to determine the structure of the Bfr2-Lcp5 complex within the yeast small subunit processome. nih.govpdbj.org This approach captured the complex in a cryo-EM map with resolutions ranging from 3.99 Å to 7.24 Å. nih.govpdbj.org The resulting structural model was found to be consistent with protein-protein interaction data and secondary structure analysis obtained through Circular Dichroism. nih.govpdbj.org Cryo-EM allows for the visualization of protein complexes in near-native states, providing valuable details about their architecture and how components like BFR-2 are organized within larger cellular machinery like the 90S processome. nih.govpdbj.org
Circular Dichroism (CD) for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a technique utilized to analyze the secondary structure of this compound and its complexes. CD analysis of recombinant Bfr2 and the Bfr2-Lcp5 complex has been performed to assess their secondary structure content. nih.govpdbj.orgpubcompare.ai CD spectra, typically acquired in the far-UV region (195–260 nm), provide information about the presence and proportion of α-helices, β-sheets, and random coils within the protein structure. pubcompare.ainih.gov The deconvolution of far-UV CD spectra can be used to estimate the secondary structure content. pubcompare.ai CD spectroscopy can also be used to study changes in protein conformation upon interaction with other molecules and to estimate binding constants. nih.gov In the study of the Bfr2-Lcp5 complex, CD results supported the structural model obtained from cryo-EM, indicating the consistency between the determined 3D structure and the protein's secondary structural elements in solution. nih.govpdbj.org
Advanced Proteomic and Interactomic Technologies
Proteomic and interactomic technologies are employed to identify and map the protein partners that interact with this compound, providing insights into its functional network.
Mass Spectrometry-Based Approaches for Interaction Mapping
Mass spectrometry-based approaches are powerful tools for identifying protein-protein interactions involving BFR-2. Techniques such as Affinity Capture-Mass Spectrometry (AP-MS) are used to isolate a bait protein (BFR-2 in this case) and identify co-purified proteins using highly sensitive mass spectrometry. thebiogrid.orgthebiogrid.orgnih.govembopress.org This method allows for the identification of protein interaction partners from cell extracts. thebiogrid.orgnih.gov The BioGRID database, for example, lists interactions for BFR-2 (YDR299W) identified through Affinity Capture-MS, indicating interactions with proteins like UTP5 and UTP20. thebiogrid.orgthebiogrid.org These methods contribute to mapping the complex network of proteins that BFR-2 associates with in processes like ribosome biogenesis. nih.govpdbj.orgthebiogrid.orgnih.gov Confidence scores and statistical analyses are often used to filter potential interactions and identify high-confidence partners. thebiogrid.org
High-Throughput Interaction Screening (e.g., Yeast Two-Hybrid Systems)
High-throughput interaction screening methods, such as the Yeast Two-Hybrid (Y2H) system, are widely used to discover protein-protein interactions on a large scale. wikipedia.orgnih.govdana-farber.orgnih.gov The Y2H system is based on reconstituting a functional transcription factor when two proteins of interest (bait and prey) interact, leading to the activation of a reporter gene. wikipedia.orgnih.gov This technique can be used to screen extensive libraries of proteins to identify potential binding partners for BFR-2. wikipedia.orgdana-farber.orgnih.gov Studies investigating the interactions of BFR-2 with other proteins involved in ribosome assembly have utilized two-hybrid based approaches. nih.gov For instance, two-hybrid screens have suggested that Bfr2 is a potential partner of Dbp4 and Enp2, interactions that were subsequently investigated using other methods like pull-down experiments. nih.gov Y2H screening is a sensitive in vivo method for identifying both known and novel protein interactions and mapping interaction domains. nih.govnih.gov
Computational Approaches for this compound Analysis
Computational approaches play a significant role in complementing experimental studies of this compound, enabling predictions, modeling, and analysis of its structure and interactions.
Protein-Protein Interactions of BFR-2 Identified by Mass Spectrometry
| Bait Protein | Interacting Protein | Method | Source |
| BFR2 | UTP5 | Affinity Capture-MS | BioGRID thebiogrid.org |
| BFR2 | UTP20 | Affinity Capture-MS | BioGRID thebiogrid.org |
| BFR2 | Enp2 | Pull-down (validated Y2H) | PubMed nih.gov |
| BFR2 | Dbp4 (RNA-dependent) | Pull-down (validated Y2H) | PubMed nih.gov |
Cryo-EM Structure Determination of BFR2-containing Complex
| Complex | Organism | Resolution Range (Å) | Assisted by | Source |
| Bfr2-Lcp5 complex in 90S processome | Yeast | 3.99 - 7.24 | AlphaFold | Commun Biol nih.govpdbj.org |
Bioinformatics Tools for Sequence and Domain Prediction
Bioinformatics tools are fundamental for the initial characterization of this compound sequences. These tools enable the prediction of protein domains, motifs, and other sequence-based features that can provide insights into function and localization yeastgenome.orgnih.gov. Databases like the Saccharomyces Genome Database (SGD) and UniProt serve as central repositories for BFR-2 sequence information and computationally identified domains yeastgenome.orguniprot.org.
Analysis of the BFR-2 sequence using tools like InterProScan, accessible through databases such as SGD, allows for the identification of known protein domains and functional motifs yeastgenome.org. These predictions are based on comparisons to large databases of protein families and domains. For instance, InterProScan analysis provides details on domain locations within the protein sequence, descriptions of the domains, and the source databases from which the predictions are derived yeastgenome.org.
Furthermore, bioinformatics tools can predict subcellular localization based on sequence features. For example, the NucPred tool has predicted nuclear localization for BFR-2 with a specific score bioinfo.se. Such predictions guide experimental design and help in understanding where the protein functions within the cell.
Bioinformatics also facilitates the identification of shared domains between BFR-2 and other proteins, which can suggest potential functional relationships or involvement in similar pathways yeastgenome.org. This comparative analysis is crucial for placing BFR-2 within the broader context of cellular processes.
Table 1: Example of Computationally Identified Domain for BFR-2 (based on general bioinformatics principles)
| Domain Description | Source Database | Accession ID | Protein Coordinates |
| (Example: RNA-binding domain) | (Example: Pfam) | (Example: PFXXXXX) | (Example: 50-150) |
| (Example: Protein-protein interaction domain) | (Example: SMART) | (Example: SMXXXXX) | (Example: 200-300) |
Note: Specific domain details for BFR2 would require direct querying of bioinformatics databases like SGD or UniProt.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations provide a computational microscope to study the three-dimensional structure, flexibility, and interactions of proteins at an atomic level nih.govmdpi.commdpi.com. While specific published MD studies on BFR-2 were not found in the immediate search results, the principles of these techniques are highly relevant to understanding a protein involved in dynamic complexes like the SSU processome nih.govoup.com.
MD simulations can predict how a protein's atoms move over time based on physical forces, offering insights into conformational changes, protein-protein interactions, and interactions with other molecules like RNA nih.govmdpi.com. For proteins involved in complex assembly, like BFR-2's role in the SSU processome, MD simulations could be used to:
Investigate the flexibility of BFR-2 and how its conformation changes during ribosome assembly.
Model the interactions between BFR-2 and its binding partners, such as Dbp4 and Enp2, within the SSU processome nih.govoup.com.
Studies on other proteins, such as Bacterioferritin (Bfr), demonstrate the power of MD simulations in understanding protein dynamics, ion traffic, and the flexibility of protein shells nih.govacs.org. These studies highlight how MD can reveal coupled thermal fluctuations and the role of specific residues in facilitating molecular passage or interactions nih.govacs.org. Applying similar approaches to BFR-2 could elucidate the dynamic nature of its interactions and its contribution to the intricate process of ribosome biogenesis.
Molecular modeling can also be used to build 3D models of BFR-2, either based on homologous proteins with known structures or through techniques like AlphaFold, which predicts protein structures from sequence dntb.gov.uafrontiersin.org. These models serve as starting points for MD simulations and further structural analysis.
Evolutionary Trajectory Analysis of Protein Sequences
Analyzing the evolutionary trajectory of this compound sequences across different species provides valuable insights into its conservation, functional constraints, and the potential evolution of new functions frontiersin.orgresearchgate.netescholarship.org. BFR-2 is recognized as a conserved essential gene with orthologs found in various organisms, including Schizosaccharomyces pombe and Homo sapiens (AATF) alliancegenome.orgpombase.orgbiorxiv.org.
Evolutionary analysis involves comparing BFR-2 sequences from different species to identify conserved regions, which are likely to be functionally important, and variable regions, which may be involved in species-specific adaptations or less critical functions. Techniques such as multiple sequence alignment are used to align sequences and identify conserved residues or motifs frontiersin.org.
Studying the evolutionary history of BFR-2 can help in understanding:
The degree of conservation of its role in ribosome biogenesis across different branches of the tree of life.
How mutations have accumulated over time and how these changes might have impacted protein function or interactions.
The relationship between BFR-2 and its orthologs, like human AATF, and whether they have retained similar functions or diversified alliancegenome.org.
Research suggests that essential genes, which are often highly conserved, have a significant potential to influence processes like aging, indicating the fundamental nature of their roles biorxiv.org. The conservation of BFR-2 underscores its critical function in cellular viability. Evolutionary trajectory analysis can also explore how protein dynamics might have evolved, as changes in flexibility can contribute to the emergence of new enzyme functions researchgate.net. While this concept is often applied to enzymes, the principle of dynamic changes influencing function can be relevant to other proteins like BFR-2, which operates within dynamic cellular machinery.
Phylogenetic analysis, a component of evolutionary trajectory analysis, can reconstruct the evolutionary history of the BFR2 gene and protein, showing the relationships between orthologs in different species frontiersin.org. This helps in tracing the origins and diversification of BFR-2 function.
Table 2: Orthologs of Saccharomyces cerevisiae BFR2
| Species | Gene Symbol | Orthology Method |
| Homo sapiens | AATF | Ensembl Compara, Hieranoid, InParanoid, OMA, OrthoFinder, OrthoInspector, PANTHER, PhylomeDB, SonicParanoid alliancegenome.org |
| Mus musculus | Aatf | Ensembl Compara, Hieranoid, InParanoid, OMA, OrthoFinder, OrthoInspector, PANTHER, PhylomeDB, SonicParanoid alliancegenome.org |
| Rattus norvegicus | Aatf | Ensembl Compara, Hieranoid, InParanoid, OMA, OrthoFinder, OrthoInspector, PANTHER, PhylomeDB, SonicParanoid alliancegenome.org |
| Xenopus tropicalis | aatf | Ensembl Compara, Hieranoid, InParanoid, OMA, OrthoFinder, OrthoInspector, PANTHER, PhylomeDB, SonicParanoid, Xenbase, ZFIN alliancegenome.org |
| Schizosaccharomyces pombe | bfr2 | Ortholog pombase.org |
| Schizosaccharomyces japonicus | bfr2 | Ortholog pombase.org |
| Caenorhabditis elegans | (Ortholog listed in source but symbol not explicitly stated in snippet) | (Methods listed in source but not explicitly stated for this ortholog in snippet) alliancegenome.org |
| Drosophila melanogaster | Aatf | (Methods listed in source but not explicitly stated for this ortholog in snippet) alliancegenome.org |
Future Directions and Emerging Research Avenues for Bfr 2 Protein
Unraveling the Full Spectrum of BFR-2 Protein Substrates and Regulatory Partners
For bacterial BCP, a key future direction is the comprehensive identification and validation of its physiological substrates beyond known hydroperoxides. While studies have shown activity against substrates like linoleic acid hydroperoxide and H₂O₂ pdbj.orgrcsb.org, the full range of organic hydroperoxides and other reactive oxygen or nitrogen species that BCP may detoxify in various bacterial species remains to be fully elucidated. Advanced mass spectrometry-based proteomics and metabolomics approaches are needed to capture transient interactions and modifications that occur during catalysis in vivo. rcsb.org Furthermore, systematically identifying and characterizing the regulatory partners that modulate BCP activity and expression is crucial. While thioredoxin and glutaredoxin have been identified as reductants udel.edu, other proteins or small molecules might influence BCP's localization, stability, or enzymatic efficiency in response to specific environmental cues or stress conditions.
For eukaryotic Protein BFR2, future research will focus on identifying all its molecular substrates and interaction partners within the complex process of ribosome biogenesis. BFR2 is known to interact with proteins like the DEAD-box RNA helicase Dbp4 and Enp2, and associate with U3 snoRNA and pre-18S rRNA species ebi.ac.uknih.govuniprot.orgebi.ac.uk. However, the dynamic nature of these interactions throughout the different stages of SSU and 90S preribosome assembly is not fully understood. uniprot.org High-throughput interaction mapping techniques, coupled with structural studies of BFR2 in complex with its partners and RNA substrates at various assembly stages, are essential. ebi.ac.ukuniprot.org Additionally, exploring whether BFR2 interacts with ribosomal proteins or other non-ribosomal factors involved in RNA modification or protein folding within the preribosome will be critical for a complete picture of its function. uniprot.org The potential role of eukaryotic BFR2 as a secretion helper factor also warrants further investigation into its potential substrates in protein transport pathways.
Elucidating the Precise Catalytic or Chaperone Mechanisms of this compound Action
For bacterial BCP, future studies aim to fully detail the catalytic mechanisms employed by different BCP subclasses, particularly distinguishing between 1-Cys and atypical 2-Cys pathways across a wider range of bacterial species. udel.edu Elucidating the precise steps of peroxide reduction, the regeneration of the active cysteine residue, and the roles of various redox partners will require detailed kinetic studies, site-directed mutagenesis, and advanced spectroscopic techniques. udel.edu Understanding how substrate specificity is determined at the molecular level and how the protein's conformation changes during the catalytic cycle are also key areas.
For eukaryotic Protein BFR2, the focus is on clarifying its mechanistic contribution to ribosome biogenesis, which likely involves chaperone-like activities in facilitating the proper folding and assembly of ribosomal RNA and proteins into functional ribosomal subunits. uniprot.org Future research should investigate how BFR2 influences the conformation of pre-rRNA, potentially acting as an RNA chaperone or interacting with RNA helicases like Dbp4 to resolve non-productive RNA structures. ebi.ac.uk Determining if and how BFR2 directly assists in the folding or assembly of ribosomal proteins or other non-ribosomal factors within the preribosome is another critical area. uniprot.org Techniques such as single-molecule analysis, cryo-EM of assembly intermediates, and in vitro reconstitution assays will be invaluable in dissecting these complex mechanisms. The potential chaperone or transport mechanism in heterologous protein secretion also needs detailed mechanistic studies.
Systems-Level Understanding of this compound Integration into Cellular Networks
A significant future direction for both bacterial BCP and eukaryotic BFR2 is to understand their integration into broader cellular networks beyond their primary characterized functions. For bacterial BCP, this involves exploring its potential roles in signaling pathways related to redox homeostasis, stress responses, and even virulence or host-pathogen interactions. pdbj.orgrcsb.org Investigating how BCP expression and activity are regulated at the transcriptional and post-translational levels in response to various environmental stimuli will provide insights into its network connectivity.
Development of Novel Research Tools and Methodologies for this compound Investigations
Advancing the study of both bacterial BCP and eukaryotic BFR2 necessitates the development of novel research tools and methodologies. For bacterial BCP, this includes developing more specific and sensitive probes for detecting its substrates and catalytic intermediates in vivo. Tools for real-time monitoring of BCP activity within living bacterial cells under different conditions would also be highly beneficial. rcsb.org
For eukaryotic Protein BFR2, the development of improved methods for isolating and studying intact preribosomal complexes at different maturation stages will be crucial for understanding BFR2's dynamic associations. uniprot.org Advanced imaging techniques with higher resolution and specificity for visualizing BFR2 localization and interactions within the nucleolus and other cellular compartments are also needed. ebi.ac.uk Furthermore, developing genetic tools for precise manipulation of BFR2 expression and function in various model organisms and cell types will facilitate in-depth functional studies. ebi.ac.uk The generation of recombinant BFR2 protein and its complexes will also be important for in vitro biochemical and structural analyses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
